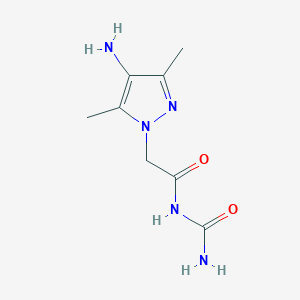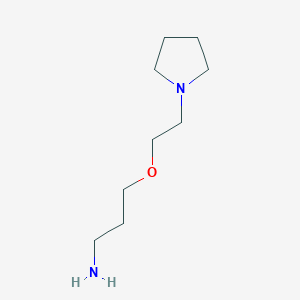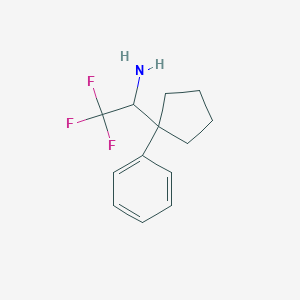![molecular formula C10H8F3NO2 B15324578 5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B15324578.png)
5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Halogenation: The pyridine ring is halogenated to introduce a reactive site for further functionalization.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Cyclopropanation: The cyclopropyl group is added using methods like cyclopropanation reactions involving diazo compounds or Simmons-Smith reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: Reduction reactions can be performed to convert the pyridine ring to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions varying based on the specific nucleophile and desired product.
Major Products Formed:
Pyridine-N-oxide derivatives: Resulting from oxidation reactions.
Amine derivatives: Formed through reduction of the pyridine ring.
Substituted pyridines: Produced via nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for designing new compounds with desired properties.
Biology: In biological research, 5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid is studied for its potential biological activities, such as enzyme inhibition and receptor binding. It can be used to develop new drugs targeting various diseases.
Medicine: The compound has shown promise in the development of β-secretase (BACE) inhibitors, which are important in the treatment of Alzheimer's disease. Its ability to modulate enzyme activity makes it a valuable candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various products, including polymers and coatings.
Mécanisme D'action
The mechanism by which 5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, as a BACE inhibitor, it likely interacts with the active site of the enzyme, preventing the cleavage of amyloid precursor protein (APP) and thereby reducing the formation of amyloid plaques associated with Alzheimer's disease. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
5-(Trifluoromethyl)pyridine-2-carboxylic acid: A closely related compound without the cyclopropyl group.
5-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
5-(Trifluoromethyl)pyridine-2-carboxamide: A derivative with an amide group instead of a carboxylic acid.
Uniqueness: 5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid stands out due to the presence of the cyclopropyl group, which can influence its reactivity and biological activity. This structural feature may provide enhanced binding affinity or selectivity compared to similar compounds without the cyclopropyl group.
Propriétés
Formule moléculaire |
C10H8F3NO2 |
|---|---|
Poids moléculaire |
231.17 g/mol |
Nom IUPAC |
5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9(3-4-9)6-1-2-7(8(15)16)14-5-6/h1-2,5H,3-4H2,(H,15,16) |
Clé InChI |
YBPNTHZBAKMFAG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CN=C(C=C2)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


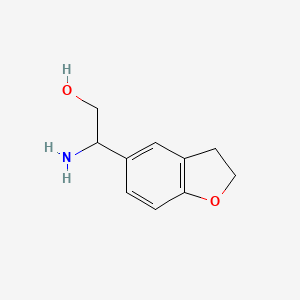
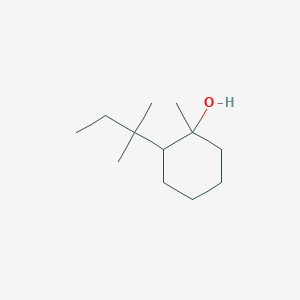
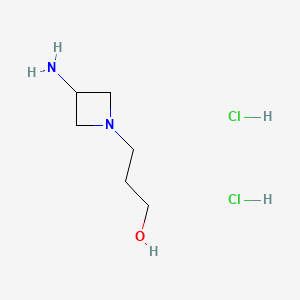
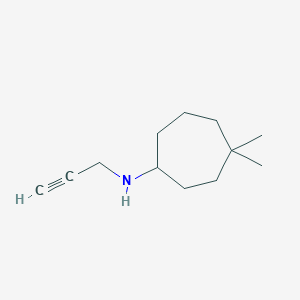

![4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid](/img/structure/B15324548.png)
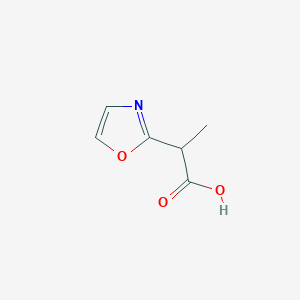
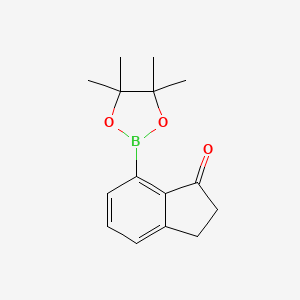
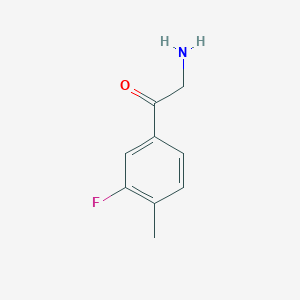
![6-[(2S)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15324572.png)
